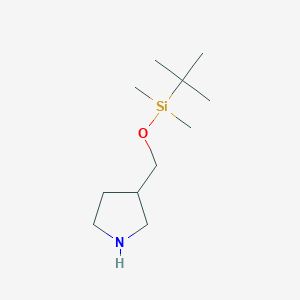
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is a chemical compound with the molecular formula C12H27NOSi. It is a silane derivative that features a tert-butyl group, dimethyl groups, and a pyrrolidin-3-ylmethoxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-butyl-dimethylchlorosilane+pyrrolidin-3-ylmethanoltriethylaminetert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane+HCl
Industrial Production Methods
In industrial settings, the production of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-ylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pyrrolidin-3-ylmethoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl-dimethylsilane: A simpler silane derivative without the pyrrolidin-3-ylmethoxy group.
Pyrrolidin-3-ylmethanol: The alcohol precursor used in the synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane.
Tert-butyl-dimethylchlorosilane: The chlorosilane precursor used in the synthesis.
Uniqueness
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is unique due to the presence of the pyrrolidin-3-ylmethoxy group, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
328956-39-4 |
|---|---|
Molekularformel |
C11H25NOSi |
Molekulargewicht |
215.41 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(pyrrolidin-3-ylmethoxy)silane |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-6-7-12-8-10/h10,12H,6-9H2,1-5H3 |
InChI-Schlüssel |
BWQLJNMKURWZIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















